N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a thiophene ring, and a propan-1-amine group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4S/c1-6-14(12-7-11(2)20-10-12)16-8-13-9-19(18-17-13)15(3,4)5/h7,9-10,14,16H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVXDEWCLDALGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CSC(=C1)C)NCC2=CN(N=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. . The thiophene ring can be introduced through a variety of methods, including the reaction of thiophene derivatives with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine has several scientific research applications, including:
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, facilitating catalytic processes in chemical reactions . The thiophene ring can interact with biological membranes, affecting their properties and functions. The amine group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-sulfonic acid: Another water-soluble ligand used in click chemistry.
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-ylamine: A related compound with similar chemical properties but different functional groups.
Uniqueness
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine is unique due to its combination of a triazole ring, a thiophene ring, and a propan-1-amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
